molecular formula C15H22N4O4 B2354586 Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate CAS No. 1067718-07-3

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate

Cat. No. B2354586
CAS RN: 1067718-07-3
M. Wt: 322.365
InChI Key: YOJSYAFBZQFPEF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1067718-07-3. It has a molecular weight of 322.36 . The IUPAC name of this compound is tert-butyl 4-[(3-nitro-4-pyridinyl)amino]-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.36 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate. Its structure was confirmed by MS and 1H NMR spectrum (Kong et al., 2016).

Asymmetric Synthesis

  • Asymmetric synthesis of CIS-(3R,4R)- N-(TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for proteinkinase inhibitors, was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Hao et al., 2011).

Anticancer Drug Intermediates

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a significant intermediate for small molecule anticancer drugs, was synthesized with a high yield from commercially available piperidin-4-ylmethanol. This compound has potential applications in developing drugs for depression, cerebral ischemia, and as an analgesic (Zhang et al., 2018).

Crystallography and Molecular Structure

  • Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized and its crystal structure was studied, showing a specific dihedral angle between the pyrazole ring and the piperidine ring (Richter et al., 2009).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

tert-butyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJSYAFBZQFPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitro-pyridine (25.0 g, 157.69 mmol, 1.0 equiv; commercially available) and triethylamine (19.15 g, 189.23 mol, 1.2 equiv) in anhydrous DMF (100 mL) was added 4-amino-piperidine-1-carboxylic acid tert-butyl ester (31.58 g, 157.69 mmol, 1.0 equiv; commercially available), dissolved in anhydrous DMF (30 mL), and the reaction mixture stirred at rt for 15 h. The reaction mixture was poured into ice-cold water (1 L) and stirred for 2 h, allowed to settle for another 2 h and then filtered. The orange solid was washed with water and air-dried. The crude material was crystallized from ethyl acetate to obtain 43.7 g (86%) of the title compound. 1H NMR (400 MHz, DMSO): δ 1.41 (s, 9H), 1.48-1.56 (m, 2H), 1.88-1.90 (m, 2H), 2.93 (br s, 2H), 3.90-3.93 (m, 3H), 7.14 (d, J=6.3 HZ, 1H), 8.03 (d, J=7.9 Hz, 1H), 8.27 (s, J=6.2 Hz, 1H), 9.03 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
86%

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